Glycerol-d5 1,3-Dipalmitate

Overview

Description

Glycerol-d5 1,3-Dipalmitate: is a deuterated version of glycerol 1,3-dipalmitate, a type of ester formed by the reaction of glycerol with two molecules of palmitic acid . This compound is primarily used in research to study the metabolism and synthesis of lipids in cells, tissues, and organisms . It is also used as a standard for lipid analysis and as a reference material for nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycerol-d5 1,3-Dipalmitate involves the reaction of glycerol with two molecules of palmitic acid . The deuterated form of this compound is created by replacing five hydrogen atoms with deuterium, which is a stable isotope of hydrogen . The reaction typically requires an esterification process under controlled conditions to ensure the correct substitution and formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using deuterated glycerol and palmitic acid . The process may include purification steps such as crystallization or chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions: Glycerol-d5 1,3-Dipalmitate, being an ester, can undergo various chemical reactions including hydrolysis, transesterification, and oxidation .

Common Reagents and Conditions:

Hydrolysis: Typically involves acidic or basic conditions to break the ester bond, yielding glycerol and palmitic acid.

Transesterification: Involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.

Major Products: The major products formed from these reactions include glycerol, palmitic acid, and various transesterified compounds depending on the reagents used .

Scientific Research Applications

Metabolic Research

Stable Isotope Tracing

Glycerol-d5 1,3-Dipalmitate serves as an effective tracer in metabolic studies. Its deuterated nature enables researchers to differentiate between endogenous and exogenous sources of fatty acids in metabolic pathways. For instance, studies have utilized this compound to investigate the biosynthesis of triglycerides (TG) and the role of various substrates in lipid metabolism .

Lipid Metabolism Studies

In experiments involving animal models, this compound has been administered to assess its incorporation into various lipid species. This allows for the evaluation of how different diets affect TG synthesis and secretion from the liver . Such studies are crucial for understanding disorders related to lipid metabolism, including obesity and diabetes.

Pharmacological Applications

Drug Development

The compound is also used in the development of pharmacological agents targeting lipid metabolism. For example, it has been employed in high-throughput assays to evaluate the efficacy of inhibitors on diacylglycerol acyltransferase (DGAT), an enzyme critical for TG synthesis . By using this compound in these assays, researchers can monitor changes in TG levels and assess the potential of new drugs aimed at treating metabolic diseases.

Nutritional Studies

Dietary Impact Assessment

this compound is utilized to study the effects of dietary fats on human health. It helps in tracing how different types of fatty acids are metabolized in the body when consumed as part of a diet rich in saturated or unsaturated fats. This application is significant for developing dietary recommendations and understanding the implications of fat consumption on health outcomes .

Clinical Research

Obesity and Diabetes Research

In clinical settings, the compound has been used to explore the relationship between dietary fat intake and metabolic disorders such as obesity and type 2 diabetes. By tracking the metabolism of this compound in patients, researchers can gain insights into how specific fatty acids influence insulin sensitivity and overall metabolic health .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Metabolic Research | Tracing metabolic pathways using stable isotopes | Differentiates between endogenous/exogenous fatty acids |

| Pharmacological Studies | Evaluating drug efficacy on lipid metabolism | Assesses potential treatments for metabolic diseases |

| Nutritional Studies | Investigating dietary impacts on lipid metabolism | Provides insights for dietary recommendations |

| Clinical Research | Exploring obesity and diabetes relationships | Enhances understanding of fat intake effects on health |

Case Study 1: Triglyceride Synthesis

A study utilized this compound to trace TG synthesis pathways in rats fed different diets. The results indicated significant differences in TG composition based on dietary fat type, providing insight into how saturated vs. unsaturated fats affect lipid metabolism .

Case Study 2: Drug Efficacy Testing

In a pharmacological study, researchers administered this compound to evaluate a new DGAT inhibitor's effect on TG levels. The findings demonstrated that the inhibitor significantly reduced TG synthesis compared to controls, highlighting its potential as a therapeutic agent for hyperlipidemia .

Mechanism of Action

Glycerol-d5 1,3-Dipalmitate exerts its effects primarily through its incorporation into lipid bilayers and cellular membranes . It interacts with various molecular targets involved in lipid metabolism and signaling pathways . The deuterium labeling allows for precise tracking and analysis of its behavior in biological systems .

Comparison with Similar Compounds

Glycerol 1,3-Dipalmitate: The non-deuterated version, commonly used in similar research applications.

Glyceryl 1,3-distearate: Another ester with stearic acid instead of palmitic acid, used in lipid research.

1,3-Dipalmitoyl-2-oleoylglycerol: A similar compound with an additional oleic acid, used in studying lipid interactions.

Uniqueness: Glycerol-d5 1,3-Dipalmitate’s uniqueness lies in its deuterium labeling, which provides enhanced stability and precision in analytical techniques such as NMR spectroscopy . This makes it particularly valuable for detailed studies of lipid metabolism and interactions .

Biological Activity

Glycerol-d5 1,3-Dipalmitate is a deuterated derivative of glycerol 1,3-dipalmitate, a compound classified as a 1,3-diacylglycerol. This compound has garnered attention in various fields of biological research due to its unique properties, particularly its role in lipid metabolism and cellular functions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in different domains.

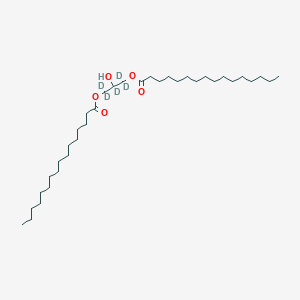

This compound is synthesized through the esterification of glycerol with two molecules of palmitic acid. The deuteration at the glycerol backbone enhances the stability and precision of analytical techniques such as NMR spectroscopy. Its structural formula can be represented as follows:

- Molecular Formula : CHDO

- Molecular Weight : Approximately 572.8 g/mol

- CAS Number : 65615-82-9

Lipid Metabolism

This compound plays a crucial role in lipid metabolism. It is involved in various biochemical pathways:

- Incorporation into Membranes : The compound integrates into cellular membranes, influencing membrane fluidity and function.

- Substrate for Lipases : It serves as a substrate for various lipases, which hydrolyze it to release free fatty acids and glycerol, thereby participating in energy metabolism .

Neuroprotective Properties

Research indicates that this compound may exhibit neuroprotective effects. It has been studied for its potential to reduce oxidative stress and inflammation in neuronal cells. This activity is particularly relevant in conditions such as neurodegeneration and stroke.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Lipid Behavior Analysis : In a controlled study using NMR spectroscopy, this compound was utilized to trace lipid behavior in cellular environments. The results indicated significant alterations in lipid profiles upon treatment with this compound, suggesting its role in modulating lipid metabolism .

- Impact on Inflammatory Markers : A recent study explored the effects of this compound on inflammatory markers in cell cultures. The findings demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha after treatment with this compound .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other lipids:

| Compound | Molecular Weight | Role in Research |

|---|---|---|

| Glycerol 1,3-Dipalmitate | ~568 g/mol | Commonly used in lipid studies |

| Glyceryl 1,3-Distearate | ~585 g/mol | Studied for different lipid interactions |

| This compound | ~572 g/mol | Enhanced stability for NMR and metabolic studies |

Applications in Research and Industry

This compound is widely used across various fields:

- Lipid Research : It serves as a standard for lipid analysis and is used to study metabolic pathways involving lipids.

- Pharmaceutical Development : The compound's neuroprotective properties are being explored for potential therapeutic applications in neurodegenerative diseases.

- Cosmetic Industry : Due to its lipid properties, it finds applications in formulating cosmetic products aimed at skin hydration and barrier function enhancement .

Properties

IUPAC Name |

(1,1,2,3,3-pentadeuterio-3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAZGHREJPXDMH-YYRBTATQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.